molecular formula C11H9BrO2 B1602741 1-Bromo-6-methoxynaphthalen-2-ol CAS No. 194594-62-2

1-Bromo-6-methoxynaphthalen-2-ol

Cat. No.: B1602741
CAS No.: 194594-62-2
M. Wt: 253.09 g/mol
InChI Key: BSHJGFUJGRDAAS-UHFFFAOYSA-N
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Description

1-Bromo-6-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-6-methoxynaphthalen-2-ol typically involves a multi-step process starting from 2-naphthol. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-methoxynaphthalen-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-6-methoxynaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-methoxynaphthalen-2-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthol: Similar structure but lacks the bromine atom.

    2-Bromo-6-methoxynaphthalene: Similar but differs in the position of the hydroxyl group.

Uniqueness

1-Bromo-6-methoxynaphthalen-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

1-bromo-6-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(13)11(9)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJGFUJGRDAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593693
Record name 1-Bromo-6-methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194594-62-2
Record name 1-Bromo-6-methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 6-methoxynaphthalene-2-ol (20 g, 114.8 mmol) to dimethylformamide (DMF, 250 mL) at ambient temperature followed by N-bromosuccinimide (NBS, 21.5 g, 120 mmol) over a 30 minute period. After 45 minutes, dilute with water (800 mL), collect and dry the precipitate to provide 25.5 g (87%) of 1-bromo-6-methoxy-naphthalen-2-ol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 6-methoxynaphthalen-2-ol (20 g, 114.8 mmol) in DMF (250 mL) was added a solution of NBS (21.5 g, 120 mmol) in DMF (50 mL) over a 30 min period. The reaction mixture was stirred for 45 min and poured into water. The precipitate was collected by filtration and dried to give the desired product (25.5 g, 87%) as white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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